molecular formula C15H13Cl2N3O2 B294016 N-{2-[(2,4-dichlorobenzoyl)amino]ethyl}-2-pyridinecarboxamide

N-{2-[(2,4-dichlorobenzoyl)amino]ethyl}-2-pyridinecarboxamide

Cat. No. B294016
M. Wt: 338.2 g/mol
InChI Key: DBFZPIPQNOBWEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2,4-dichlorobenzoyl)amino]ethyl}-2-pyridinecarboxamide, commonly known as DPA-714, is a potent and selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is highly expressed in glial cells and has been implicated in a variety of physiological and pathological processes, including neuroinflammation, neurodegeneration, and cancer. DPA-714 has been extensively studied for its potential applications in the diagnosis and treatment of these conditions.

Mechanism of Action

DPA-714 binds specifically to N-{2-[(2,4-dichlorobenzoyl)amino]ethyl}-2-pyridinecarboxamide, which is upregulated in activated microglia and astrocytes in response to neuroinflammatory stimuli. Binding of DPA-714 to N-{2-[(2,4-dichlorobenzoyl)amino]ethyl}-2-pyridinecarboxamide leads to a conformational change in the protein, which activates downstream signaling pathways that modulate inflammatory and immune responses, mitochondrial function, and cell death.
Biochemical and Physiological Effects:
DPA-714 has been shown to have a range of biochemical and physiological effects, including inhibition of microglial activation, suppression of pro-inflammatory cytokine production, induction of neuroprotective factors, and promotion of mitochondrial biogenesis. These effects are thought to underlie the therapeutic potential of DPA-714 in neuroinflammatory and neurodegenerative conditions.

Advantages and Limitations for Lab Experiments

One major advantage of DPA-714 as a radioligand for N-{2-[(2,4-dichlorobenzoyl)amino]ethyl}-2-pyridinecarboxamide is its high selectivity and affinity for the protein, which allows for sensitive and specific detection of N-{2-[(2,4-dichlorobenzoyl)amino]ethyl}-2-pyridinecarboxamide expression in vivo. However, DPA-714 has a relatively short half-life and is rapidly metabolized in vivo, which can limit its utility for longitudinal studies. In addition, the use of DPA-714 for imaging N-{2-[(2,4-dichlorobenzoyl)amino]ethyl}-2-pyridinecarboxamide in humans is currently limited by regulatory and ethical considerations.

Future Directions

There are several potential future directions for research on DPA-714 and N-{2-[(2,4-dichlorobenzoyl)amino]ethyl}-2-pyridinecarboxamide. One area of interest is the development of more stable and selective radioligands for N-{2-[(2,4-dichlorobenzoyl)amino]ethyl}-2-pyridinecarboxamide imaging, which could enable more precise and longitudinal studies of neuroinflammatory and neurodegenerative conditions. Another area of interest is the investigation of the role of N-{2-[(2,4-dichlorobenzoyl)amino]ethyl}-2-pyridinecarboxamide in cancer, where it has been implicated in tumor growth and progression. Finally, the therapeutic potential of N-{2-[(2,4-dichlorobenzoyl)amino]ethyl}-2-pyridinecarboxamide ligands such as DPA-714 for a range of conditions beyond neuroinflammation and neurodegeneration, such as ischemia-reperfusion injury and psychiatric disorders, is an area of ongoing research.

Synthesis Methods

DPA-714 can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One commonly used method involves the reaction of 2-aminopyridine with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine, followed by coupling with N-(tert-butoxycarbonyl)-2-aminoethyl methacrylate and deprotection to yield the final product.

Scientific Research Applications

DPA-714 has been widely used as a radioligand for imaging N-{2-[(2,4-dichlorobenzoyl)amino]ethyl}-2-pyridinecarboxamide in vivo using positron emission tomography (PET). PET imaging with DPA-714 has been shown to be a sensitive and specific method for detecting neuroinflammation and neurodegeneration in animal models and in humans with conditions such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke. In addition to its diagnostic potential, DPA-714 has also been investigated for its therapeutic potential in these conditions.

properties

Molecular Formula

C15H13Cl2N3O2

Molecular Weight

338.2 g/mol

IUPAC Name

N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]pyridine-2-carboxamide

InChI

InChI=1S/C15H13Cl2N3O2/c16-10-4-5-11(12(17)9-10)14(21)19-7-8-20-15(22)13-3-1-2-6-18-13/h1-6,9H,7-8H2,(H,19,21)(H,20,22)

InChI Key

DBFZPIPQNOBWEZ-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C(=O)NCCNC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCCNC(=O)C2=C(C=C(C=C2)Cl)Cl

solubility

43.4 [ug/mL]

Origin of Product

United States

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